molecular formula C13H15F3O2 B8603305 Butyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89767-99-7

Butyl [3-(trifluoromethyl)phenyl]acetate

Cat. No. B8603305
CAS RN: 89767-99-7
M. Wt: 260.25 g/mol
InChI Key: WXDLQDKCNPOVNA-UHFFFAOYSA-N
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Description

Butyl [3-(trifluoromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C13H15F3O2 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl [3-(trifluoromethyl)phenyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl [3-(trifluoromethyl)phenyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89767-99-7

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

butyl 2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C13H15F3O2/c1-2-3-7-18-12(17)9-10-5-4-6-11(8-10)13(14,15)16/h4-6,8H,2-3,7,9H2,1H3

InChI Key

WXDLQDKCNPOVNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5.6 g. of potassium hydroxide of the grade described above was added 25 ml. of butanol, and the mixture was stirred for 15 minutes. To it was added dropwise 2.8 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane, and the mixture was stirred under reflux for 3.75 hours. It was then cooled to 5°, and to it was added dropwise 6 ml. of concentrated sulfuric acid. The mixture was then stirred under reflux for 30 minutes and cooled overnight. It was then reheated to reflux, and about 22 ml. of butanol and water was distilled away. The mixture was then cooled again, and diluted with about 50 ml. of water. The aqueous layer was separated and extracted with three 25 ml. portions of dichloromethane. The organic layers were combined, washed with 1 N sodium hydroxide, dried over sodium sulfate and evaporated under vacuum to obtain 3.0 g. of impure product. The product was dissolved in 30 ml. of dichloromethane, washed with water, dried over sodium sulfate and concentrated under vacuum again to obtain 2.67 g. of product, found to be 83% pure by vapor phase chromatography.
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Synthesis routes and methods II

Procedure details

Fifty ml. of butanol was added to 11.2 g. of potassium hydroxide, reagent grade, containing about 14% of water, and the mixture was stirred until most of the potassium hydroxide had dissolved. To the mixture was then added 5.6 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane, dropwise over a period of 5 minutes. The mixture warmed exothermically to about 35° as the addition was made. The mixture was then heated to reflux, about 115°, and was stirred under reflux for 6 hours, cooled to ambient temperature and allowed to stand for about 3 days. It was then poured into 60 ml. of 5 N sulfuric acid, and the layers were separated. The lower, aqueous layer was extracted with about 50 ml. of dichloromethane, the organic portion was combined with the upper, organic layer, and the combined organics were washed with 20 ml. of 1 N sodium hydroxide and dried over sodium sulfate. The volatile portions were evaporated under vacuum to obtain 4.3 g. of crude product.
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Synthesis routes and methods III

Procedure details

To 200 ml. of butanol was added 40.3 g. of potassium hydroxide containing about 14% of water, and the mixture was stirred at ambient temperature to obtain a gelatinous mixture. To it was added 20 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane, over about 5 minutes. The mixture was then heated to reflux and stirred at that temperature for 5 hours. It was then cooled and worked up as described in Example 1 above. The major product was distilled at 89°-97° under 0.5-0.7 torr to obtain 12.8 g. of the desired product. It was analyzed by vapor phase chromatography, using a 180-cm. column packed with Chrom G silica gel coated with 1.5% of OV-17 and 1.95% of OV-210, and found to be 94.0% pure.
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Synthesis routes and methods IV

Procedure details

To a suspension of 5.6 g. of potassium hydroxide, containing 14% of water, in 35 ml. of dried butanol was added 4.0 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane over about 2 minutes. The mixture was stirred under reflux for 5 hours, was cooled, and was made acid with 6 ml. of concentrated sulfuric acid. The mixture was heated to reflux with a distillation head on the flask, and about 11 ml. of butanol-water azeotrope was removed. Ten ml. of butanol was added back to the flask, and the mixture was cooled overnight to ambient temperature. It was then poured into 150 ml. of water, and the aqueous layer was extracted with two 40 ml. portions of dichloromethane. The organics were combined, and washed twice with 30 ml. portions of water. The organics were then dried over sodium sulfate, and concentrated under vacuum to obtain 4.0 g. of oily product, which was redissolved in 30 ml. of dichloromethane and washed twice with 10 ml. portions of water. The organic solution was dried over sodium sulfate and evaporated under vacuum to obtain 3.4 g. of product, found to be 94.5% pure by vapor phase chromatography.
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